"N-Ethyl-(2-thienylmethyl)amine" synthesis and properties
"N-Ethyl-(2-thienylmethyl)amine" synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of N-Ethyl-(2-thienylmethyl)amine
Introduction
N-Ethyl-(2-thienylmethyl)amine, with CAS Number 58255-25-7, is a secondary amine that incorporates the biologically significant thiophene ring.[1] Its structure, featuring a flexible ethylamino group attached to a thiophene nucleus via a methylene bridge, makes it a valuable intermediate and structural motif in medicinal chemistry and materials science. The thiophene ring is a well-known bioisostere of the benzene ring, often employed by medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and properties of N-Ethyl-(2-thienylmethyl)amine, tailored for researchers and professionals in drug development.
Core Synthesis: Reductive Amination
The most efficient and widely adopted method for synthesizing N-Ethyl-(2-thienylmethyl)amine is the direct reductive amination of thiophene-2-carbaldehyde with ethylamine.[2] This one-pot reaction is favored for its operational simplicity and compatibility with various functional groups.[3] The process involves two key mechanistic steps: the initial formation of an iminium ion intermediate from the aldehyde and amine, followed by its immediate reduction to the target secondary amine.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for maximizing yield and purity.
-
Starting Materials: Thiophene-2-carbaldehyde is the electrophilic carbonyl component. It is readily prepared on a large scale via the Vilsmeier-Haack reaction of thiophene with phosphorus oxychloride and dimethylformamide (DMF).[4] Ethylamine serves as the nucleophile. It is typically used as a solution in a suitable solvent (e.g., ethanol or THF) or as a salt (e.g., ethylamine hydrochloride), which requires the addition of a base to liberate the free amine.
-
Reducing Agent: The choice of reducing agent dictates the reaction's selectivity. Mild hydride reagents are preferred as they selectively reduce the protonated imine (iminium ion) without significantly reducing the starting aldehyde.
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Sodium borohydride (NaBH₄): A cost-effective and common choice. However, it can also reduce the aldehyde, potentially lowering the yield. The reaction is often performed in a stepwise manner: imine formation first, followed by the addition of NaBH₄.[2]
-
Sodium cyanoborohydride (NaBH₃CN): More selective than NaBH₄. It is stable in mildly acidic conditions (pH 4-6), which favor iminium ion formation, and will not readily reduce the aldehyde.[2]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, offering excellent selectivity for the reduction of iminium ions over aldehydes or ketones.[2]
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is an effective and clean method, often resulting in high yields.[5]
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Experimental Workflow: Reductive Amination
The following diagram outlines the typical laboratory workflow for the synthesis of N-Ethyl-(2-thienylmethyl)amine.
Detailed Experimental Protocol (Example using NaBH₄)
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Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve thiophene-2-carbaldehyde (1.0 eq) in methanol. Add a 70% aqueous solution of ethylamine (1.2 eq) dropwise at room temperature. Stir the mixture for 1-2 hours.
-
Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add 1M sodium hydroxide (NaOH) solution to make the mixture basic (pH > 10).
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield N-Ethyl-(2-thienylmethyl)amine as a colorless to pale yellow liquid.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Physicochemical Data
The key physical and chemical properties of N-Ethyl-(2-thienylmethyl)amine are summarized below.
| Property | Value | Reference |
| CAS Number | 58255-25-7 | [1] |
| Molecular Formula | C₇H₁₁NS | [1] |
| Molecular Weight | 141.23 g/mol | [1] |
| Boiling Point | 191.6 ± 15.0 °C (Predicted) | [1] |
| Density | 1.030 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.23 ± 0.10 (Predicted) | [1] |
Spectroscopic Characterization Profile
The following is a predictive guide to the spectroscopic data expected for N-Ethyl-(2-thienylmethyl)amine, based on established principles of organic spectroscopy.[6][7]
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¹H NMR (Proton NMR):
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Thiophene Protons: Three distinct signals in the aromatic region (~6.8-7.2 ppm). The proton at C5 will likely be a doublet of doublets, the proton at C3 will be a doublet of doublets, and the proton at C4 will be a triplet (or doublet of doublets).
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Methylene Protons (-CH₂-): A singlet or a slightly broadened singlet at ~3.8 ppm, adjacent to the thiophene ring.
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N-H Proton: A broad singlet, typically in the range of 1.0-3.0 ppm, which is exchangeable with D₂O.[7]
-
Ethyl Group Protons (-CH₂CH₃): A quartet at ~2.7 ppm (methylene) and a triplet at ~1.1 ppm (methyl), with a coupling constant (J) of ~7 Hz.
-
-
¹³C NMR (Carbon NMR):
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Thiophene Carbons: Signals in the range of ~124-145 ppm. The carbon attached to the methylene group (C2) will be the most downfield.
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Methylene Carbon (-CH₂-): A signal around ~45-50 ppm.
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Ethyl Group Carbons (-CH₂CH₃): Signals around ~40-45 ppm (methylene) and ~15 ppm (methyl).
-
-
IR (Infrared) Spectroscopy:
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N-H Stretch: A single, weak to medium absorption band in the region of 3300-3350 cm⁻¹ is characteristic of a secondary amine.[6][8]
-
C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ (~3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ (~2850-2970 cm⁻¹).
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C=C Stretch (Thiophene): Absorptions in the 1400-1600 cm⁻¹ region.
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C-N Stretch: A medium intensity band in the 1180-1250 cm⁻¹ range.[6]
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 141, corresponding to the molecular weight. According to the Nitrogen Rule, an odd molecular weight indicates the presence of an odd number of nitrogen atoms.[7]
-
Major Fragmentation: The most prominent fragment ion would likely result from alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to a fragment at m/z = 112 ([M-C₂H₅]⁺). Another significant fragment would be the thienylmethyl cation at m/z = 97.
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Potential Applications in Drug Development
While N-Ethyl-(2-thienylmethyl)amine itself is primarily an intermediate, its structural components are prevalent in pharmacologically active molecules.
-
Scaffold for Bioactive Molecules: The thienylmethylamine core is a versatile scaffold. It can be further functionalized at the nitrogen atom to explore a wide chemical space. Analogous structures, such as 2-phenethylamines, are found in a vast range of therapeutic agents, including agonists and antagonists for various receptors.[9]
-
Building Block for Complex Syntheses: This compound serves as a key starting material for multi-step syntheses. For instance, derivatives of related thienylethylamines are used in the synthesis of antithrombotic drugs like Ticlopidine.[10]
-
Fragment-Based Drug Discovery (FBDD): The molecule's relatively small size and defined chemical features make it a candidate for fragment screening libraries to identify novel binding motifs for therapeutic targets.[11]
Safety and Handling
As a secondary amine, N-Ethyl-(2-thienylmethyl)amine should be handled with appropriate care. While specific toxicity data is limited, information from related amines provides a basis for safe handling protocols.[12][13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.
Conclusion
N-Ethyl-(2-thienylmethyl)amine is a synthetically accessible and valuable chemical intermediate. Its preparation via reductive amination is a robust and scalable process, central to its utility. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and quality control. Given the prevalence of the thiophene nucleus and secondary amine functionalities in modern pharmaceuticals, N-Ethyl-(2-thienylmethyl)amine represents a key building block for the discovery and development of novel therapeutic agents.
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